N-(2-chlorophenyl)-2-nitrobenzamide
Description
N-(2-Chlorophenyl)-2-nitrobenzamide is a substituted benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a nitro group at the ortho position of the benzamide ring. This compound has been studied extensively for its structural and electronic properties, particularly in crystallography and nuclear quadrupole resonance (NQR) spectroscopy. Its synthesis typically involves the reaction of 2-nitrobenzoyl chloride with 2-chloroaniline under controlled conditions, though specific synthetic pathways may vary depending on target applications .
The compound’s crystal structure has been analyzed using tools like SHELX and ORTEP-3, revealing monoclinic or tetragonal systems depending on substituents. For example, N-(phenyl)-2-chlorobenzamide (a structurally similar compound) crystallizes in a tetragonal system with lattice constants a = 8.795 Å, b = 8.795 Å, and c = 15.115 Å .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16(18)19/h1-8H,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMWSGLZOBEIFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001035098 | |
| Record name | 2'-Chloro-2-nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50622-99-6 | |
| Record name | 2'-Chloro-2-nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001035098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-nitrobenzamide typically involves the reaction of 2-chlorobenzoic acid with 2-nitroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-chloroaniline derivatives.
Substitution: Various substituted benzamides.
Oxidation: Nitroso or hydroxylamine derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in its potential anticancer application, the compound may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By binding to these enzymes, this compound can disrupt the signaling pathways, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Properties of N-(2-Chlorophenyl)-2-nitrobenzamide and Analogues
- NQR Frequency Trends : Alkyl substituents (e.g., acetamide) lower ³⁵Cl NQR frequencies due to reduced electron-withdrawing effects, while aryl or chloro-substituted alkyl groups (e.g., 2-chlorobenzamide) enhance frequencies by increasing resonance stabilization .
- Crystallographic Data: The nitro group in this compound influences bond lengths, particularly the C(S)-C(O) bond, which is elongated compared to non-nitro analogues. This is attributed to steric and electronic effects .
Biological Activity
N-(2-chlorophenyl)-2-nitrobenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a nitro group and a chlorophenyl moiety, which contribute to its biological activity. The compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 295.68 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular macromolecules, potentially leading to cytotoxic effects. The chlorophenyl group enhances the compound's binding affinity to specific proteins, modulating their activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 21.8 |
| HeLa (Cervical Cancer) | 33.7 |
These results suggest that the compound may serve as a lead structure for the development of new anticancer agents.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the effects of this compound on tumor growth in xenograft models. The compound significantly reduced tumor size compared to control groups, indicating its potential as an antitumor agent .
- Mechanistic Insights : Further research revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was confirmed by flow cytometry analysis .
- Pharmacokinetics : In silico studies predicted favorable pharmacokinetic properties for this compound, including good absorption and moderate distribution characteristics, which are essential for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
